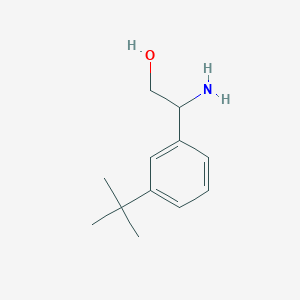
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid is a compound that features both an imidazole ring and an isopropylamino group The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid typically involves the formation of the imidazole ring followed by the introduction of the isopropylamino group. One common method is the condensation of glyoxal, ammonia, and formaldehyde to form the imidazole ring, followed by alkylation with isopropylamine. The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of catalysts and optimized solvents can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield amine derivatives.
科学研究应用
3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, altering their activity. The isopropylamino group can further modulate the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
3-(1h-Imidazol-1-yl)propanoic acid: Lacks the isopropylamino group, making it less versatile in certain applications.
2-(1h-Imidazol-1-yl)propanoic acid: Differently positioned imidazole ring, leading to different chemical properties.
3-(1h-Imidazol-1-yl)-2-(methylamino)propanoic acid: Contains a methylamino group instead of an isopropylamino group, affecting its reactivity and applications.
Uniqueness
The presence of both the imidazole ring and the isopropylamino group in 3-(1h-Imidazol-1-yl)-2-(isopropylamino)propanoic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H15N3O2 |
|---|---|
分子量 |
197.23 g/mol |
IUPAC 名称 |
3-imidazol-1-yl-2-(propan-2-ylamino)propanoic acid |
InChI |
InChI=1S/C9H15N3O2/c1-7(2)11-8(9(13)14)5-12-4-3-10-6-12/h3-4,6-8,11H,5H2,1-2H3,(H,13,14) |
InChI 键 |
KKAGLLLZNRCXEC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(CN1C=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


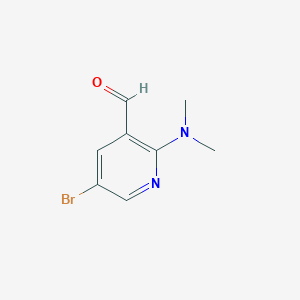
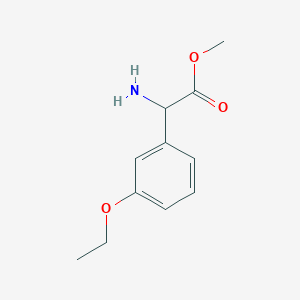

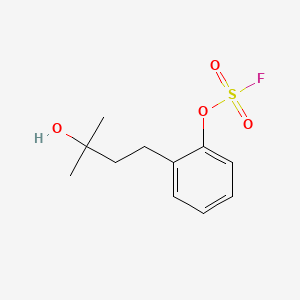
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
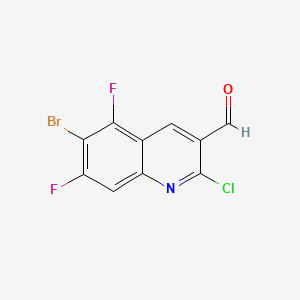
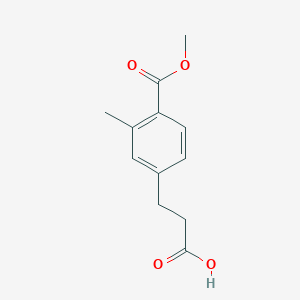
![6-(3,5-Dimethoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13551161.png)

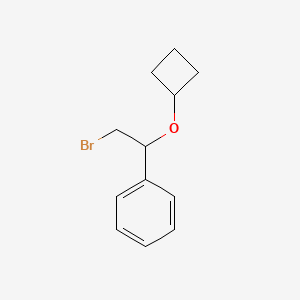

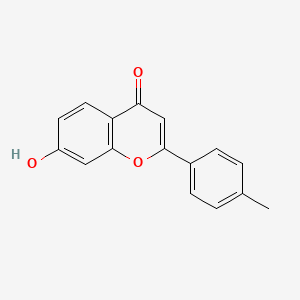
![1H,2H,3H-pyrido[1,2-c]pyrimidine-1,3-dione](/img/structure/B13551185.png)
